Methyl 4-(methyldisulfanyl)butanoate
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Overview
Description
Methyl 4-(methyldisulfanyl)butanoate is an organic compound with the molecular formula C6H12O2S2 and a molecular weight of 180.29 g/mol It is characterized by the presence of a methyldisulfanyl group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(methyldisulfanyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(methyldisulfanyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:
Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(methyldisulfanyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving disulfide bond formation and cleavage.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(methyldisulfanyl)butanoate involves its ability to undergo various chemical transformations. The methyldisulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(methylthio)butanoate
- Methyl 4-(methylsulfinyl)butanoate
- Methyl 4-(methylsulfonyl)butanoate
Uniqueness
Methyl 4-(methyldisulfanyl)butanoate is unique due to the presence of the methyldisulfanyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
methyl 4-(methyldisulfanyl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S2/c1-8-6(7)4-3-5-10-9-2/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWCFFAAUKKAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCSSC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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